molecular formula C17H20N2O2 B1385152 N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide CAS No. 1020055-72-4

N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide

Cat. No.: B1385152
CAS No.: 1020055-72-4
M. Wt: 284.35 g/mol
InChI Key: YKKKLGDAPFFWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide is an organic compound with the molecular formula C18H22N2O2 This compound is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, and an isopropoxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide typically involves the following steps:

    Formation of the Amino Group: The introduction of the amino group can be achieved through reductive amination of the corresponding ketone or aldehyde. This involves the nucleophilic addition of an amine to a carbonyl group, followed by reduction to form the amine.

    Attachment of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the isopropoxy moiety.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through the reaction of the amine with an appropriate benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride, potassium tert-butoxide, and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the isopropoxy and benzamide groups can interact with hydrophobic pockets, stabilizing the compound within the target site. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-2-methylphenyl)-2-methylbenzamide
  • N-(4-Amino-2-methylphenyl)-3-isopropoxybenzamide
  • N-(3-Amino-2-methylphenyl)-3-methylbutanamide

Uniqueness

N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide is unique due to the specific positioning of the amino and isopropoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-3-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11(2)21-14-7-4-6-13(10-14)17(20)19-16-9-5-8-15(18)12(16)3/h4-11H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKKLGDAPFFWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide
Reactant of Route 3
N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.